Ellanovalabs B7-6098 Ellanovalabs B7-6098
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127989
InChI: InChI=1S/C8H7F2N3/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13/h1-4,8H,11H2
SMILES:
Molecular Formula: C8H7F2N3
Molecular Weight: 183.16 g/mol

Ellanovalabs B7-6098

CAS No.:

Cat. No.: VC18127989

Molecular Formula: C8H7F2N3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Ellanovalabs B7-6098 -

Specification

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
IUPAC Name 1-(difluoromethyl)indazol-6-amine
Standard InChI InChI=1S/C8H7F2N3/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13/h1-4,8H,11H2
Standard InChI Key JODKVOVROQKOSI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)N(N=C2)C(F)F

Introduction

Structural Characteristics and Nomenclature

Ellanovalabs B7-6098 belongs to the class of substituted hexanoic acids, distinguished by its unique alkyl branching pattern. The IUPAC name, 2-ethyl-3-propylhexanoic acid, reflects the positions of the ethyl (-CH2_2CH3_3) and propyl (-CH2_2CH2_2CH3_3) groups on the six-carbon chain. The structural formula is represented as:

CH3(CH2)3C(CH2CH3)(CH2CH2CH3)COOH\text{CH}_3(\text{CH}_2)_3\text{C}(\text{CH}_2\text{CH}_3)(\text{CH}_2\text{CH}_2\text{CH}_3)\text{COOH}

This configuration introduces steric effects that influence reactivity, solubility, and intermolecular interactions. The LogP value of 3.31360 indicates moderate lipophilicity, suggesting preferential partitioning into nonpolar phases.

Synthetic Methodologies

Friedel-Crafts Alkylation

A widely employed route involves Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl3_3) as a Lewis acid catalyst. Hexanoic acid reacts with ethyl and propyl halides under anhydrous conditions at 50–70°C. The mechanism proceeds via carbocation intermediates, with the catalyst facilitating electrophilic substitution. Key considerations include:

  • Temperature control: Excess heat promotes side reactions such as polymerization.

  • Stoichiometry: Molar ratios of 1:1.2 (acid to alkyl halide) optimize yield while minimizing byproducts.

  • Workup: Hydrolysis with aqueous HCl recovers the catalyst and isolates the crude product, which is purified via vacuum distillation.

Grignard Reagent Approach

An alternative method utilizes ethyl 2-bromohexanoate and propylmagnesium bromide (Grignard reagent). The reaction proceeds in tetrahydrofuran (THF) at -10°C to prevent thermal degradation:

  • Nucleophilic attack: The Grignard reagent adds to the ester carbonyl, forming a magnesium alkoxide intermediate.

  • Hydrolysis: Acidic workup (e.g., H2_2SO4_4) liberates the carboxylic acid and regenerates MgBr2_2.

This method achieves yields exceeding 75% but requires stringent exclusion of moisture.

Industrial-Scale Production

Continuous flow reactors enhance scalability by improving heat and mass transfer. Parameters such as residence time (30–60 s) and catalyst loading (5–10 mol%) are optimized via computational fluid dynamics (CFD) modeling. Heterogeneous catalysts (e.g., zeolites) reduce waste and enable catalyst recycling, aligning with green chemistry principles.

Physicochemical Properties

Experimental data for Ellanovalabs B7-6098 are summarized below:

PropertyValue
CAS Number58888-88-3
Molecular Weight186.29 g/mol
LogP3.31360
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of reported density and phase transition temperatures underscores the need for further experimental characterization. Computational studies (e.g., COSMO-RS simulations) predict a boiling point range of 210–230°C based on analogous structures.

Reactivity and Functionalization

The carboxylic acid group enables diverse derivatization pathways:

  • Esterification: Reaction with methanol under acid catalysis produces methyl 2-ethyl-3-propylhexanoate, a potential plasticizer.

  • Amidation: Coupling with amines via carbodiimide chemistry yields bioactive amides for pharmaceutical screening.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the acid to 2-ethyl-3-propylhexanol, a fragrance precursor.

The branched alkyl chain impedes crystallization, rendering the compound a liquid at room temperature, which simplifies handling in synthetic workflows.

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